
Pirlindole
Vue d'ensemble
Description
Pirlindole is a tetracyclic antidepressant primarily used in Russia. It is a reversible inhibitor of monoamine oxidase A (RIMA) and also exhibits properties of a serotonin-norepinephrine reuptake inhibitor (SNRI). This compound is structurally and pharmacologically related to metralindole and is used to treat major depressive disorders and fibromyalgia .
Méthodes De Préparation
The synthesis of pirlindole involves several steps. One common method starts with the Fischer indole synthesis between p-tolylhydrazine hydrochloride and 1,2-cyclohexanedione, resulting in 6-methyl-2,3,4,9-tetrahydrocarbazol-1-one. This intermediate undergoes imine formation with ethanolamine, followed by halogenation with phosphorus oxychloride. Intramolecular alkylation with the indole nitrogen and subsequent reduction of the imine with sodium borohydride completes the synthesis of this compound .
Analyse Des Réactions Chimiques
Pirlindole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed pathways are less documented.
Reduction: The reduction of imine groups in the synthesis process is a key step, typically using sodium borohydride.
Substitution: Halogenation with phosphorus oxychloride is an example of a substitution reaction in its synthesis
Applications De Recherche Scientifique
Pharmacological Properties
Pirlindole acts as a selective and reversible inhibitor of monoamine oxidase A (MAO-A) , which plays a critical role in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the availability of these neurotransmitters in the synaptic cleft, thus enhancing mood and alleviating depressive symptoms. Its mechanism of action also includes reducing oxidative stress by decreasing hydrogen peroxide production in neuronal cells, which may protect against neurodegenerative processes .
Major Depression
This compound has been extensively studied for its efficacy in treating major depressive disorder (MDD). A meta-analysis involving nine randomized controlled trials (RCTs) concluded that this compound is comparable to other antidepressants in terms of efficacy while demonstrating a superior ability to reduce anxiety symptoms . The most common side effects reported include dry mouth and sleep disturbances, but no serious adverse events have been documented .
Fibromyalgia Syndrome
Recent studies have explored the potential of this compound in managing fibromyalgia syndrome (FMS). Evidence suggests that it may alleviate pain and improve overall quality of life for patients suffering from this chronic pain condition . The drug's mechanism as an MAO-A inhibitor may contribute to its effectiveness in reducing both pain perception and associated depressive symptoms.
Case Studies and Clinical Trials
- A study assessing this compound's effects on sensorimotor performance indicated that its impact was comparable to placebo, highlighting its non-sedative nature compared to traditional antidepressants .
- Another significant study demonstrated that this compound provided neuroprotective effects against oxidative stress in cultured neuronal cells, suggesting potential applications beyond mood disorders .
Data Table: Summary of Clinical Findings
Mécanisme D'action
Pirlindole exerts its effects primarily through the selective and reversible inhibition of monoamine oxidase A (MAO-A). This inhibition prevents the breakdown of neurotransmitters like norepinephrine and serotonin, thereby elevating mood and alleviating depressive symptoms. The compound also inhibits the reuptake of noradrenaline and 5-hydroxytryptamine, contributing to its antidepressant effects .
Comparaison Avec Des Composés Similaires
Pirlindole is structurally and pharmacologically similar to metralindole. Both compounds are reversible inhibitors of monoamine oxidase A and share similar antidepressant properties. Other similar compounds include tetrindole and dibucaine, which also exhibit inhibitory effects on monoamine oxidase A. this compound is unique in its dual action as a reversible inhibitor of monoamine oxidase A and a serotonin-norepinephrine reuptake inhibitor .
Activité Biologique
Pirlindole is a tetracyclic compound primarily known for its role as an antidepressant. It functions as a selective and reversible inhibitor of monoamine oxidase A (MAO-A), with additional effects on neurotransmitter reuptake mechanisms. This article explores the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and safety profile through various studies and research findings.
This compound's primary mechanism is the selective inhibition of MAO-A, which is crucial in the degradation of monoamines such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, this compound increases the availability of these neurotransmitters in the synaptic cleft, thereby enhancing mood and alleviating depressive symptoms.
Secondary Actions:
- Noradrenaline and Serotonin Reuptake Inhibition: this compound also inhibits the reuptake of norepinephrine and serotonin, contributing to its antidepressant effects without significantly affecting the dopaminergic or cholinergic systems .
- Oxidative Stress Reduction: Studies indicate that this compound may protect neuronal cells from oxidative stress by decreasing hydrogen peroxide production, which is linked to neurodegenerative processes .
Pharmacokinetics
This compound exhibits variable bioavailability due to extensive first-pass metabolism, estimated between 20% to 30%. The time to reach peak plasma concentration (Tmax) varies based on species; for instance, it ranges from 2.5 to 6 hours in rats and 0.8 to 2 hours in dogs. Elimination half-lives are also species-specific, with two phases observed in rats (7.5 hours and 34-70 hours) and three phases in dogs (1.3 hours, 10.8 hours, and 185 hours) .
Meta-Analysis Findings
A systematic review and meta-analysis evaluated this compound's efficacy against other antidepressants, including monoamine oxidase inhibitors (MAOIs), tricyclic antidepressants (TCAs), and selective serotonin reuptake inhibitors (SSRIs). The analysis included nine randomized controlled trials (RCTs) focusing on adult populations:
- Hamilton Depression Rating Scale (HDRS): No significant differences were found between this compound and comparators regarding the percentage of patients showing at least a 50% improvement.
- Hamilton Anxiety Rating Scale (HARS): this compound demonstrated superior efficacy in reducing anxiety symptoms compared to its comparators .
Study Type | Number of Trials | Primary Outcome | Efficacy Comparison |
---|---|---|---|
RCTs | 9 | HDRS Improvement | No significant difference |
HARS Improvement | This compound favored |
Safety Profile
This compound has been associated with a favorable safety profile:
- Cardiovascular Dynamics: It does not adversely affect cardiovascular parameters.
- Tyramine Interaction: Due to its reversible inhibition of MAO-A, the risk of hypertensive crises associated with tyramine consumption ("cheese effect") is minimal .
- Toxicological Studies: Long-term studies have not revealed significant toxic effects or mutagenic properties at therapeutic doses .
Case Studies
Several case studies have highlighted the effectiveness of this compound in treating both depression and fibromyalgia syndrome:
- A study involving patients with fibromyalgia indicated that this compound significantly alleviated both depressive symptoms and fibromyalgia-related pain .
- Another case report demonstrated successful management of treatment-resistant depression using this compound as part of a combination therapy regimen .
Propriétés
IUPAC Name |
12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13/h5-6,9,13,16H,2-4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVRVEIKCBFZNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16154-78-2 (hydrochloride) | |
Record name | Pirlindole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060762574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048230 | |
Record name | Pirlindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
This drug is a selective and reversible inhibitor of monoamine oxidase A (also known as MAO-A). Its main mechanism of action is selective and reversible inhibition of monoamine oxidase A. Its secondary mechanism of action is the inhibition effect of noradrenaline and 5-hydroxytryptamine reuptake. | |
Record name | Pirlindole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09244 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
60762-57-4 | |
Record name | Pirlindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60762-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pirlindole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060762574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirlindole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09244 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pirlindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIRLINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V39YPH45FZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.